1-benzyl-3-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}urea
Description
1-Benzyl-3-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}urea is a urea derivative featuring a benzyl group, a piperidine ring substituted with a thiophen-2-yl moiety, and an ethylurea linker. This structure combines aromatic (benzyl, thiophene) and heterocyclic (piperidine) components, which are common in pharmacologically active compounds.
Properties
IUPAC Name |
1-benzyl-3-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c23-19(21-15-16-5-2-1-3-6-16)20-10-13-22-11-8-17(9-12-22)18-7-4-14-24-18/h1-7,14,17H,8-13,15H2,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSKGOBOSXRJQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)CCNC(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}urea typically involves multi-step organic reactions. One common method includes the reaction of benzyl isocyanate with 1-(2-aminoethyl)-4-(thiophen-2-yl)piperidine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures, to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the piperidine ring or the thiophene ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzyl or thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents or nucleophiles like sodium hydride (NaH) can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the piperidine or thiophene rings.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
1-benzyl-3-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of 1-benzyl-3-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Implications
Key Observations :
- Thiophene vs. Pyridyl/Benzimidazole : The thiophene group in the target compound may enhance π-π stacking interactions compared to pyridyl (Compound 4) or benzimidazole (Bilastine) due to its electron-rich sulfur atom .
- Urea vs. Carboxylic Acid : The urea moiety in the target compound could facilitate hydrogen bonding with biological targets, contrasting with Bilastine’s carboxylic acid, which may influence solubility and ionization .
Physicochemical Properties
Table 2: Predicted Properties Based on Substituents
Analysis :
- Thiophene’s metabolic stability compared to fluorinated benzisoxazoles (e.g., 9-Hydroxyrisperidone in ) could reduce CYP-mediated degradation .
Biological Activity
1-benzyl-3-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}urea is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a unique combination of a benzyl group, a thiophene ring, and a piperidine ring, which contribute to its diverse pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
IUPAC Name
The IUPAC name for this compound is 1-benzyl-3-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]urea .
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 325.48 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Similar compounds have been documented to engage with receptors and enzymes involved in critical signaling pathways.
Target Interaction
This compound may interact with:
- Muscarinic receptors : Potential antagonistic effects have been observed in related compounds, suggesting possible applications in treating neurological disorders.
Biochemical Pathways
Research indicates that compounds similar to this compound can influence various biochemical pathways, including:
- Apoptosis induction : Evidence suggests that such compounds can trigger apoptosis via cell cycle arrest, particularly in cancer cells.
Anticancer Activity
A study evaluating the anticancer properties of structurally related urea derivatives found significant cytotoxic effects against HeLa cancer cells. The prototype compounds induced apoptotic cell death and blocked the cell cycle at the sub-G1 phase, indicating a mechanism that could be relevant for this compound as well .
Case Study 1: Anticancer Properties
In a study focusing on urea derivatives, it was found that certain structural modifications led to enhanced anticancer activity. The derivatives demonstrated IC50 values significantly lower than traditional chemotherapeutics like sorafenib, suggesting that similar modifications could enhance the efficacy of this compound against cancer cells .
Case Study 2: Neuropharmacological Effects
Research into related piperidine derivatives has shown promise in treating neurological diseases by acting as muscarinic receptor antagonists. This class of compounds has been associated with neuroprotective effects, which could also apply to this compound .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is useful.
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| Compound A (related urea derivative) | Anticancer | 0.37 |
| Compound B (muscarinic antagonist) | Neuroprotective | Not specified |
| Compound C (thiazolidine derivative) | Antioxidant | 0.565 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
